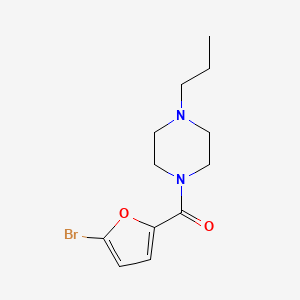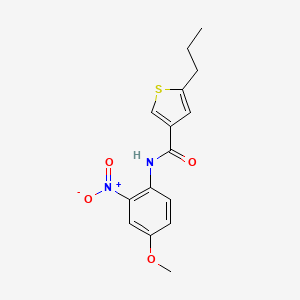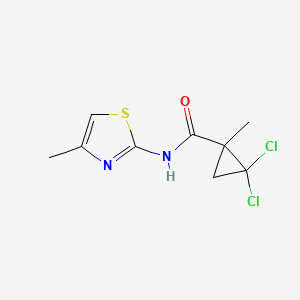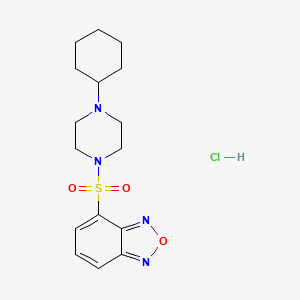![molecular formula C26H24N2O3 B4179791 N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4179791.png)
N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide
Overview
Description
N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound characterized by its unique structure, which includes a xanthene core and a piperidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further reactions to introduce the piperidinylcarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The piperidinylcarbonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The xanthene core may also play a role in the compound’s overall activity by providing a stable framework for these interactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Piperidine-4-carbonyl)phenyl]acetamide: This compound shares a similar piperidinylcarbonyl group but has an acetamide moiety instead of the xanthene core.
N-[4-(4-Piperidinylcarbonyl)phenyl]methanesulfonamide hydrochloride: This compound also contains a piperidinylcarbonyl group but differs in its overall structure and functional groups.
Uniqueness
N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-25(24-20-8-2-4-10-22(20)31-23-11-5-3-9-21(23)24)27-19-14-12-18(13-15-19)26(30)28-16-6-1-7-17-28/h2-5,8-15,24H,1,6-7,16-17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCHTAFGUMADSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4179710.png)

![N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4179731.png)
METHANONE](/img/structure/B4179738.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)

![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)


![2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B4179769.png)

![METHYL 2-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4179789.png)

![5-BROMO-N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B4179813.png)
